Systemic Exposure Deficit vs. Imiquimod and Metabolite S-26704 After Topical Aldara™ Application
In a clinical pharmacokinetic study of Aldara™ (imiquimod 5% cream) applied daily to patients with anogenital warts, 3-Hydroxymethyl Imiquimod (S-27700) demonstrated substantially lower systemic exposure than both the parent drug imiquimod and the co-metabolite S-26704. Specifically, no quantifiable levels (≥10 ng/mL in urine; ≥5 ng/mL in serum) of S-27700 were observed in any patient, whereas imiquimod and S-26704 were measurable in urine of 5 out of 16 patients (31%) at concentrations ≥10 ng/mL [1]. This differential exposure profile indicates that S-27700 exhibits either lower percutaneous absorption, more rapid further metabolism, or higher clearance relative to imiquimod and S-26704.
| Evidence Dimension | Systemic exposure (urine concentration) after topical imiquimod 5% cream administration |
|---|---|
| Target Compound Data | S-27700: BLQ (<10 ng/mL in urine) in all 16 patients |
| Comparator Or Baseline | Imiquimod: ≥10 ng/mL in urine in 5/16 patients; S-26704: ≥10 ng/mL in urine in 5/16 patients |
| Quantified Difference | S-27700 exposure is at minimum 10-fold lower than imiquimod and S-26704 (based on LLOQ threshold) |
| Conditions | Open-label single-center trial; daily topical Aldara™ 5% cream application for up to 16 weeks; urine collected over 42 h confinement period; n=16 patients with anogenital warts |
Why This Matters
For researchers designing pharmacokinetic studies of topical imidazoquinolines, S-27700 provides a critical low-exposure comparator that is absent from experiments using only imiquimod or resiquimod.
- [1] Myers JA, et al. Percutaneous penetration of Aldara™ cream, 5% during the topical treatment of genital and perianal warts. Primary Care Update for OB/GYNS. 1998;5(4):162. doi:10.1016/S1068-607X(98)00034-1. View Source
